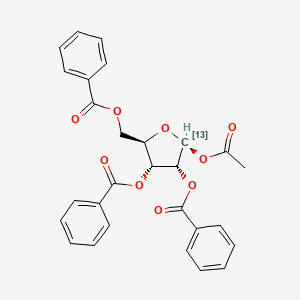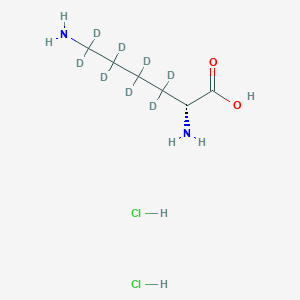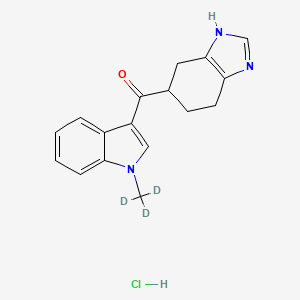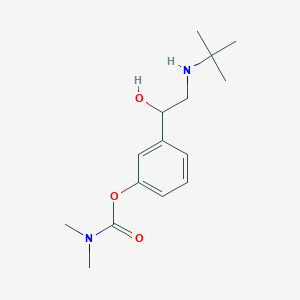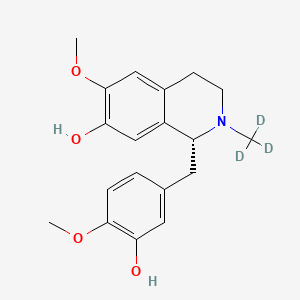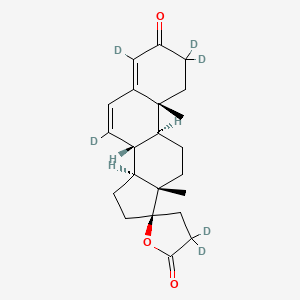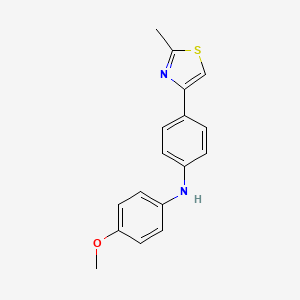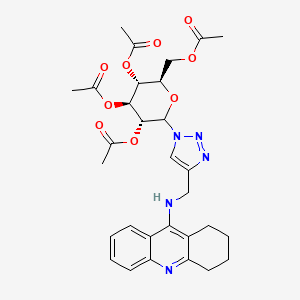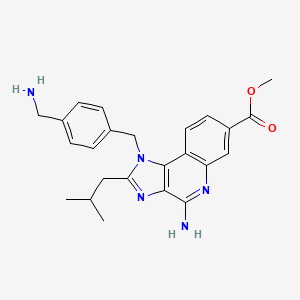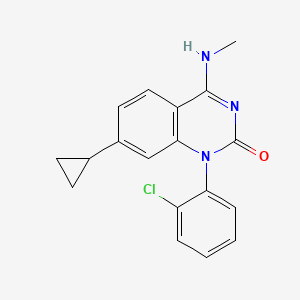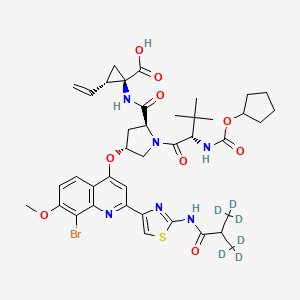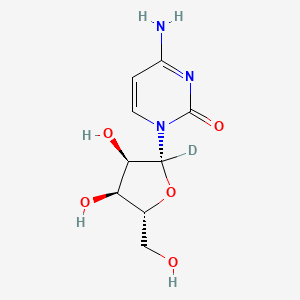
Cytidine-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-d1 is a deuterated form of cytidine, a nucleoside molecule that is widely used as a precursor for antiviral drugs. Cytidine itself is a component of RNA and plays a crucial role in cellular processes such as DNA and RNA synthesis, cell signaling, and metabolic regulation . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the effects of nucleoside analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cytidine-d1 involves several steps. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose. The resulting product undergoes ammonolysis to yield crude cytidine, which is then refined through a series of steps involving ethanol, heating, refluxing, and cooling .
Industrial Production Methods
Industrial production of cytidine often involves microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to overproduce cytidine by deleting the cytidine deaminase gene and manipulating other metabolic pathways to increase the intracellular concentration of precursors .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine-d1 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to uridine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Cytidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions include uridine (from oxidation) and various substituted cytidine derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cytidine-d1 has a wide range of applications in scientific research:
Chemistry: Used to study the metabolic pathways of nucleosides and their analogs.
Biology: Plays a role in understanding RNA and DNA synthesis and function.
Medicine: Used as a precursor for antiviral drugs and in the study of cancer treatments.
Industry: Employed in the large-scale production of nucleoside analogs for pharmaceutical use.
Wirkmechanismus
Cytidine-d1 exerts its effects primarily through its incorporation into RNA and DNA. Once incorporated, it can disrupt normal cellular processes such as RNA metabolism and protein synthesis. It can also inhibit DNA methyltransferase, leading to changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine: The non-deuterated form, widely used in similar applications.
Azacitidine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: Another cytidine analog with applications in cancer treatment.
Uniqueness
Cytidine-d1 is unique due to the presence of a deuterium atom, which makes it more stable and allows for more precise studies of metabolic pathways and drug interactions .
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C9H13N3O5 |
|---|---|
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8D |
InChI-Schlüssel |
UHDGCWIWMRVCDJ-OATXHMITSA-N |
Isomerische SMILES |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


